"6-Propylpyridazin-3-amine" synthesis and characterization
"6-Propylpyridazin-3-amine" synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 6-Propylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound 6-Propylpyridazin-3-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential antiviral and kinase inhibitory effects. This guide focuses on 6-Propylpyridazin-3-amine, a novel derivative, and outlines a robust synthetic pathway and a comprehensive analytical characterization strategy. The methodologies described herein are based on established chemical principles and analogous transformations reported in the scientific literature.
Proposed Synthesis of 6-Propylpyridazin-3-amine
A highly efficient and versatile method for the synthesis of 6-substituted pyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halide and an organoboron compound. In this proposed synthesis, 3-amino-6-chloropyridazine is coupled with propylboronic acid to yield the target compound, 6-Propylpyridazin-3-amine.
The synthesis begins with the commercially available 3,6-dichloropyridazine, which is first aminated to produce 3-amino-6-chloropyridazine. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with propylboronic acid.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
This procedure is adapted from established methods for the amination of dichloropy-ridazines.[1][2]
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Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equiv.), a suitable solvent (e.g., n-butanol or dioxane), and aqueous ammonia (excess, e.g., 10-15 equiv.).
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Reaction Conditions: Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate should be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine as a solid.
Experimental Protocol: Synthesis of 6-Propylpyridazin-3-amine
This protocol is based on analogous Suzuki-Miyaura cross-coupling reactions.[3]
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Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equiv.) in a solvent mixture such as 1,4-dioxane and water (e.g., 4:1 v/v), add propylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).
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Reaction Conditions: De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 6-Propylpyridazin-3-amine.
Characterization of 6-Propylpyridazin-3-amine
The structural confirmation and purity assessment of the synthesized 6-Propylpyridazin-3-amine would be conducted using a combination of spectroscopic and analytical techniques.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Exact Mass | 137.0953 g/mol |
| Appearance | Off-white to pale yellow solid |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Propylpyridazin-3-amine based on the analysis of its constituent functional groups and analogous structures.[4][5][6][7][8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Pyridazine H-4 or H-5 |
| ~6.80 | d | 1H | Pyridazine H-4 or H-5 |
| ~4.50 | br s | 2H | -NH₂ |
| ~2.70 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.75 | sext | 2H | -CH₂-CH₂-CH₃ |
| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridazine C-3 |
| ~155 | Pyridazine C-6 |
| ~125 | Pyridazine C-4 or C-5 |
| ~118 | Pyridazine C-4 or C-5 |
| ~35 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 1640-1580 | Strong | N-H bend (scissoring) |
| 1580-1450 | Medium-Strong | C=N and C=C stretch (pyridazine ring) |
| 1465-1450 | Medium | CH₂ bend |
| 1380-1370 | Medium | CH₃ bend |
| 1250-1020 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - C₂H₅]⁺ |
| 94 | [M - C₃H₇]⁺ |
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the exact mass and molecular formula.
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Purity Analysis: The purity of the final compound will be determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, with UV detection.
Hypothetical Biological Activity and Signaling Pathway
While the specific biological activity of 6-Propylpyridazin-3-amine is yet to be determined, many pyridazine-containing compounds are known to function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.
The diagram below illustrates a hypothetical signaling pathway where 6-Propylpyridazin-3-amine could act as a kinase inhibitor. In this example, the compound targets a hypothetical "Signal Kinase," preventing the phosphorylation of a downstream substrate, thereby inhibiting a pro-proliferative signaling cascade.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 6-Propylpyridazin-3-amine. The proposed synthetic route via a Suzuki-Miyaura coupling is a modern and efficient method for accessing this novel compound. The detailed characterization plan, including predicted spectroscopic data, will be invaluable for confirming the structure and purity of the synthesized molecule. Further studies will be necessary to elucidate the specific biological activities and potential therapeutic applications of 6-Propylpyridazin-3-amine.
References
- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol | 2098086-11-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum [chemicalbook.com]
- 7. docbrown.info [docbrown.info]
- 8. docbrown.info [docbrown.info]
- 9. Propylamine [webbook.nist.gov]
